molecular formula C22H15N3O5 B11539246 2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

2-(2-methylphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11539246
M. Wt: 401.4 g/mol
InChI Key: LZHOUMSDCPZJBS-UHFFFAOYSA-N
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Description

(E)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is a complex organic compound with a unique structure that includes a benzoxazole ring and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzoxazole and benzodioxole rings, followed by their coupling through a methanimine linkage. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(E)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of (E)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole and benzodioxole derivatives, such as:

  • 2-(2-Methylphenyl)-1,3-benzoxazole
  • 6-Nitro-2H-1,3-benzodioxole

Uniqueness

What sets (E)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE apart is its unique combination of structural features, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C22H15N3O5

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C22H15N3O5/c1-13-4-2-3-5-16(13)22-24-17-9-15(6-7-19(17)30-22)23-11-14-8-20-21(29-12-28-20)10-18(14)25(26)27/h2-11H,12H2,1H3

InChI Key

LZHOUMSDCPZJBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC5=C(C=C4[N+](=O)[O-])OCO5

Origin of Product

United States

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